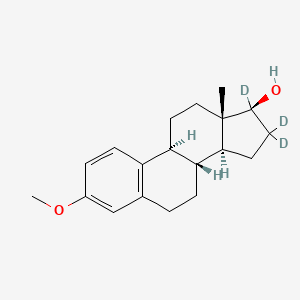

3-O-Methyl Estradiol-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S,17S)-16,16,17-trideuterio-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15-,16-,17+,18+,19+/m1/s1/i8D2,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAADVBNYHGIBP-NQZLLTOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676031 | |

| Record name | (17beta)-3-Methoxy(16,16,17-~2~H_3_)estra-1,3,5(10)-trien-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57983-88-7 | |

| Record name | (17beta)-3-Methoxy(16,16,17-~2~H_3_)estra-1,3,5(10)-trien-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Isotopic Labeling in Biochemical and Analytical Sciences

Isotopic labeling is a powerful technique that allows researchers to trace the metabolic fate of molecules within biological systems. longdom.org By introducing a labeled compound, scientists can track its journey through complex biochemical pathways, providing invaluable insights into metabolic processes. diagnosticsworldnews.comlongdom.org This methodology is crucial for understanding the synthesis, degradation, and interconversion of endogenous substances like hormones. diagnosticsworldnews.com

In analytical chemistry, particularly in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, isotopic labeling provides a clear and distinguishable signal. wikipedia.orgcreative-proteomics.com The mass difference between the labeled and unlabeled compound allows for precise identification and quantification, even in complex biological matrices. creative-proteomics.com This has profound implications for various applications, from drug metabolism studies to environmental analysis and forensic science. longdom.orgclearsynth.com

Overview of Deuterated Internal Standards in Quantitative Bioanalysis

Strategies for Deuterium Incorporation in Steroid Analogs

The introduction of deuterium into steroid molecules like estradiol is a key process for creating isotopically labeled internal standards for mass spectrometry-based analysis. arkat-usa.org These labeled compounds are essential for accurate quantification in various research areas, including metabolism studies and drug development. rsc.orgrsc.org

Hydrogen-deuterium (H-D) exchange reactions represent a common method for incorporating deuterium into organic molecules. These reactions typically involve treating the substrate with a deuterium source, such as deuterated water (D₂O) or deuterated solvents, often in the presence of a catalyst. For steroids, which are primarily hydrocarbons with limited functional groups, this can be challenging. arkat-usa.org However, early studies demonstrated that H-D exchange could be achieved on cholesterol using deuterated acetic acid with a platinum catalyst, although the specific locations and extent of deuterium incorporation were not well-defined. arkat-usa.org More recent methods have explored ultrasound-assisted microcontinuous processes to enhance H/D exchange reactions for steroid hormones, achieving high selectivity and deuterium incorporation. researchgate.net

Achieving stereoselectivity in deuterium incorporation is critical, especially for biologically active molecules like estradiol, where the three-dimensional arrangement of atoms is crucial for its function. Stereoselective deuteration can be accomplished through various synthetic strategies. For instance, the reduction of a ketone with a deuteride-donating reagent can lead to the stereospecific introduction of a deuterium atom. umich.edu One such reagent, lithium tri-sec-butylborodeuteride, has been shown to be effective for the stereoselective deuterium addition to cyclohexanones, yielding alcohols with an axial hydroxyl group with high selectivity. umich.edu Another approach involves the stereoselective deuteration of an enol intermediate. arkat-usa.org These methods are vital for creating deuterated standards that accurately mimic the stereochemistry of the unlabeled parent compound.

Hydrogen-Deuterium Exchange Reactions

Isotopic Purity and Positional Analysis of Deuterium in this compound

Ensuring the isotopic purity and confirming the exact location of the deuterium atoms are paramount for the utility of this compound as an internal standard. The IUPAC name for this compound is (8R,9S,13S,14S,17S)-16,16,17-trideuterio-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-ol, which specifies the positions of the three deuterium atoms. clearsynth.com

High-resolution mass spectrometry (HR-MS) is a primary technique for determining isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecule, the degree of deuteration can be accurately calculated. rsc.orgrsc.org Liquid chromatography coupled with high-resolution mass spectrometry (LC-ESI-HR-MS) is often employed to separate the deuterated compound from any non-deuterated or partially deuterated species before mass analysis, providing a precise measure of isotopic enrichment. rsc.orgrsc.org Tandem mass spectrometry (MS/MS) can further provide information on the position of the deuterium labels by analyzing the fragmentation patterns of the molecule. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for positional analysis. rsc.orgrsc.org ¹H NMR can be used to observe the absence of signals at the positions where hydrogen has been replaced by deuterium. mdpi.com For more complex structures, two-dimensional NMR techniques like COSY and NOESY can provide detailed information about the connectivity and spatial relationships of the remaining protons, thus confirming the sites of deuteration. mdpi.com

Spectroscopic Characterization of Synthetic Products

The comprehensive characterization of synthetic this compound is essential to confirm its structure and purity. This involves a combination of spectroscopic techniques.

Mass spectrometry provides the molecular weight of the compound, and high-resolution mass spectrometry gives the exact mass, which can be used to confirm the elemental composition. nih.govresearchgate.net The isotopic distribution pattern observed in the mass spectrum is a direct measure of the isotopic purity. rsc.orgrsc.org

Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule. For instance, the IR spectrum of a related estradiol derivative showed characteristic absorption bands for the C-O and C-N bonds, as well as the OH group. mdpi.com

Advanced Analytical Methodologies Utilizing 3 O Methyl Estradiol D3

Mass Spectrometry Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely adopted technique for steroid analysis due to its high sensitivity and specificity, allowing for the simultaneous detection of multiple analytes. nih.gov In this context, 3-O-Methyl Estradiol-d3 serves as an ideal internal standard for the quantification of its non-labeled counterpart and related estrogens. The development of a reference measurement procedure for estradiol (B170435) in serum often involves isotope-dilution coupled with LC-MS/MS, using a deuterated standard like estradiol-d3. researchgate.netresearchgate.net

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS for the analysis of polar and thermally labile molecules like steroids. unl.edufarmaciajournal.com For estrogens, which possess a phenolic hydroxyl group, ESI can be performed in negative ion mode to facilitate deprotonation. farmaciajournal.com However, the ionization efficiency of steroids can be low, impacting sensitivity. unl.edu

To enhance detection, derivatization strategies are frequently employed. Reagents like dansyl chloride react with the phenolic hydroxyl group of estrogens, introducing a permanently charged or easily ionizable moiety. researchgate.netfarmaciajournal.combiorxiv.org This significantly improves ESI efficiency in positive ion mode. When using this compound as an internal standard, it undergoes the same derivatization reaction, ensuring that any variability in reaction efficiency is accounted for in the final quantification. Optimization of ESI parameters, such as capillary voltage, gas flow, and temperature, is crucial for maximizing the signal of the derivatized analyte and internal standard. acs.org

Table 1: Example LC-MS/MS Parameters with ESI for Estrogen Analysis Using a Deuterated Internal Standard This table is a composite representation based on typical methodologies.

| Parameter | Setting | Purpose |

|---|---|---|

| Chromatography | ||

| Column | Reversed-phase C18 or PFP | Separates analytes based on hydrophobicity. nih.govcabidigitallibrary.org |

| Mobile Phase | Water/Methanol (B129727) or Acetonitrile (B52724) with formic acid or ammonia. farmaciajournal.comacs.org | Elutes analytes from the column. |

| Flow Rate | 0.3 - 0.7 mL/min | Controls the speed of separation. nih.govacs.org |

| Mass Spectrometry | ||

| Ionization Mode | ESI Positive (after derivatization) or Negative | Generates charged ions for MS analysis. researchgate.netfarmaciajournal.com |

| Precursor Ion (m/z) | Specific m/z for derivatized Estradiol | Selects the ion of the target analyte. |

| Product Ion (m/z) | Specific m/z for a characteristic fragment | Confirms analyte identity and is used for quantification. farmaciajournal.com |

| Internal Standard | This compound or Estradiol-d3 | Corrects for matrix effects and procedural losses. veeprho.comresearchgate.net |

Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique suitable for LC-MS analysis, particularly for less polar compounds that are not as efficiently ionized by ESI. acs.org APCI involves a gas-phase ion-molecule reaction and is generally less susceptible to matrix suppression than ESI. For steroid analysis, APCI has been shown to provide good sensitivity for certain classes of steroids, especially those with a 3-oxo-4-ene structure. helsinki.fi

When analyzing estrogens, both positive and negative APCI modes can be evaluated. unl.eduacs.org The choice of mobile phase composition is critical; for instance, using a protic solvent like methanol can facilitate proton transfer reactions in the APCI source. acs.org The use of this compound as an internal standard in APCI-based methods follows the same principle as in ESI: it co-elutes with the analyte and experiences similar ionization conditions, allowing for accurate correction and quantification. nist.gov

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, provides highly accurate mass measurements, which are invaluable for the identification of unknown metabolites. researchgate.netthermofisher.com In the context of estrogen metabolism, HRMS can distinguish between metabolites with very similar masses. nih.gov

The use of stable isotope-labeled compounds like this compound is particularly powerful in HRMS-based metabolomics. nih.govmdpi.com When analyzing samples from systems where a deuterated precursor has been introduced, metabolites derived from it will exhibit a characteristic mass shift and a unique isotopic pattern. This "isotopic signature" allows for the confident identification of novel metabolites against a complex background of endogenous compounds. nih.gov By comparing the fragmentation patterns of the unlabeled and labeled metabolites, researchers can gain detailed structural information. nih.govmdpi.com

Atmospheric Pressure Chemical Ionization (APCI) Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and semi-volatile compounds. mdpi.com Steroids, being non-volatile, require chemical derivatization to increase their volatility and thermal stability for GC analysis. researchgate.netnih.gov A common approach is silylation, which converts hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. researchgate.net

In this workflow, this compound is used as an internal standard. It is added to the sample prior to extraction and derivatization. researchgate.net The resulting derivatized, deuterated standard has a slightly different retention time and a distinct mass spectrum compared to the derivatized analyte, allowing for precise quantification. nih.gov Isotope dilution GC-MS is considered a "gold standard" or reference method for the accurate measurement of steroid hormones like estradiol due to its high precision and accuracy. researchgate.net

Table 2: Typical GC-MS Analysis Steps for Estradiol Using a Deuterated Standard This table outlines a general procedure based on established methods.

| Step | Description | Rationale |

|---|---|---|

| 1. Internal Standard Spiking | This compound is added to the biological sample (e.g., serum). | To enable accurate quantification via isotope dilution. researchgate.net |

| 2. Extraction | Liquid-liquid extraction or solid-phase extraction is used to isolate steroids. | To remove interfering matrix components like proteins and lipids. nih.gov |

| 3. Derivatization | The extract is treated with a derivatizing agent (e.g., a silylating reagent). | To create volatile and thermally stable derivatives suitable for GC analysis. researchgate.net |

| 4. GC Separation | The derivatized sample is injected into the GC, where compounds are separated based on boiling point and column interaction. | To resolve the analyte from other compounds. researchgate.net |

| 5. MS Detection | The separated compounds are ionized (typically by electron impact) and their mass-to-charge ratios are measured. | To identify and quantify the analyte and internal standard based on their unique mass spectra and retention times. mdpi.com |

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the definitive method for achieving the highest level of accuracy in quantitative analysis and is recognized as a primary reference procedure. rsc.orgresearchgate.net The method relies on the addition of a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample. researchgate.net

This labeled compound, or "spike," acts as an internal standard. rsc.org After allowing the labeled standard to equilibrate with the endogenous, unlabeled analyte in the sample matrix, the mixture is processed. The key principle of IDMS is that any loss of the analyte during sample preparation and analysis will be accompanied by a proportional loss of the labeled standard. usgs.gov By measuring the ratio of the unlabeled analyte to the labeled standard in the final extract using a mass spectrometer (either GC-MS or LC-MS), the original concentration of the analyte in the sample can be calculated with high precision and accuracy, as the ratio remains constant regardless of sample loss. rsc.orgresearchgate.net This makes IDMS particularly robust for the certification of reference materials. researchgate.net

Chromatographic Separation Techniques

The accurate quantification of steroid hormones is often predicated on their effective separation from complex biological matrices. Chromatographic techniques are central to this process, with methods chosen based on the specific requirements of the analysis, from preliminary cleanup to high-resolution separation for mass spectrometric detection. This compound, as a deuterated internal standard, is integral to validating and ensuring the accuracy of these separation and detection methods. veeprho.com

Reversed-Phase Liquid Chromatography (RP-LC) for Steroid Separation

Reversed-phase liquid chromatography (RP-LC) is a cornerstone technique for the analysis of steroids, including estradiol and its metabolites. mdpi.com In RP-LC, a nonpolar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. mdpi.comuv.es The retention of analytes is primarily driven by hydrophobic interactions; thus, more nonpolar compounds are retained longer on the column. uv.es For ionizable compounds like estrogens, the pH of the mobile phase is a critical parameter, as it affects the charge state and, consequently, the retention time of the analyte. chromatographyonline.com

In the context of analyzing estradiol with this compound as an internal standard, RP-LC is frequently coupled with tandem mass spectrometry (LC-MS/MS). researchgate.net This combination allows for the separation of estradiol from other endogenous compounds prior to its detection and quantification. For instance, a reference measurement procedure for estradiol in human serum utilizes a reversed-phase column to separate the target analyte and its deuterated standard (estradiol-d3) after extraction and derivatization. researchgate.net The choice of column, such as a pentafluorophenyl (PFP) or C18 column, and the optimization of the mobile phase gradient are crucial for achieving the necessary separation from interfering substances. mdpi.comchromatographyonline.comnih.gov The inherent hydrophobicity of the steroid nucleus makes RP-LC an effective tool for separating these molecules.

| Parameter | Common Choices/Conditions | Rationale/Effect on Separation |

|---|---|---|

| Stationary Phase | C18, C8, PFP | Provides nonpolar surface for hydrophobic interactions with steroids. PFP phases can offer alternative selectivity for aromatic compounds like estrogens. |

| Mobile Phase | Water/Acetonitrile or Water/Methanol mixtures | The ratio of organic solvent to water is adjusted (gradient elution) to control the retention and separation of steroids with varying polarities. chromatographyonline.com |

| Additives | Formic acid, Ammonium formate, Ammonium acetate | Controls mobile phase pH to ensure consistent ionization state of analytes and improves peak shape. Can also enhance ionization for MS detection. chromatographyonline.comrsc.org |

| Detection | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity for quantifying low-concentration analytes like estradiol, using internal standards such as this compound. researchgate.netnih.gov |

Thin-Layer Chromatography (TLC) in Preliminary Separations

Thin-layer chromatography (TLC) serves as a simple, rapid, and cost-effective technique for the separation and preliminary identification of steroids from various samples, including pharmaceutical preparations and biological extracts. mdpi.combioline.org.brresearchgate.net In TLC, a stationary phase, such as silica (B1680970) gel, is coated on a flat plate, and a solvent system (mobile phase) moves up the plate via capillary action, separating the components of a spotted mixture based on their differential partitioning between the two phases. mdpi.com

For estrogen analysis, TLC can effectively separate different estrogenic compounds like estradiol, estriol, and estrone (B1671321) based on their polarity. mdpi.comoup.com For example, a mobile phase consisting of benzene–ether–glacial acetic acid has been used to separate six different estrogens on a silica gel plate, with detection achieved under UV light. mdpi.com While not as sensitive or quantitative as LC-MS, TLC is highly valuable for initial sample cleanup, method development, and screening purposes. bioline.org.br It can be used to isolate a fraction containing the estrogens of interest from a crude extract before further analysis by a more sophisticated technique like LC-MS/MS, where this compound would be employed for precise quantification. oup.com

Derivatization Chemistry for Enhanced Ionization and Selectivity

The analysis of steroids like estradiol by LC-MS is often challenging due to their low endogenous concentrations and poor ionization efficiency, particularly with electrospray ionization (ESI). rsc.orgresearchgate.net Chemical derivatization is a powerful strategy to overcome these limitations. researchgate.net This process involves chemically modifying the analyte to introduce a moiety that enhances its physicochemical properties for analysis, such as improving ionization efficiency or directing fragmentation in MS/MS, thereby increasing sensitivity and selectivity. researchgate.netgoogle.com

Reagents for Phenolic Hydroxyl Groups in Estradiol Metabolites

Estrogens are characterized by a phenolic A-ring, and the hydroxyl group at the C3 position is a prime target for derivatization. nih.govacs.org A variety of reagents have been developed to specifically react with this phenolic hydroxyl group. The goal is typically to attach a tag that is easily ionizable or carries a permanent charge, significantly boosting the signal in ESI-MS. researchgate.netresearchgate.net

Commonly used reagents include sulfonyl chlorides and those that introduce a quaternary amine group. acs.orgresearchgate.net

Dansyl chloride is a classic reagent that reacts with phenolic hydroxyls to form a derivative that ionizes well in ESI positive mode. researchgate.netnih.govacs.org

Pyridine-3-sulfonyl chloride and novel reagents like 1,2-dimethylimidazole-5-sulfonyl chloride (DMISC) have also been employed. acs.orgresearchgate.net DMISC is noted for generating analyte-specific fragments during MS/MS analysis, which enhances method specificity compared to derivatives where the tag itself produces the dominant fragment. researchgate.net

Amplifex Diene and quaternary amino oxy Cookson (QAOC) reagents introduce a permanent positive charge, which provides a strong and consistent signal in the mass spectrometer. google.comresearchgate.net

These derivatization reactions improve the limit of detection for estradiol, making it possible to quantify the low concentrations typically found in clinical assays. google.comnih.gov

| Reagent Class | Specific Example | Advantage for MS Analysis | Reference |

|---|---|---|---|

| Sulfonyl Chlorides | Dansyl chloride | Introduces a proton-affinitive moiety, enhancing ESI+ signal. | nih.govacs.org |

| Sulfonyl Chlorides | 1,2-dimethylimidazole-5-sulfonyl chloride (DMISC) | Generates analyte-specific fragments, improving specificity. | researchgate.net |

| Quaternary Ammonium Tags | Amplifex Diene | Provides a permanent positive charge for strong, consistent ionization. | researchgate.net |

| Cookson-Type Reagents | Quaternary amino oxy Cookson (QAOC) reagent | Improves ionization and fragmentation properties. | google.com |

| Acylating Agents | Isonicotinoyl chloride | Enables detection in ESI positive mode and allows simultaneous analysis with other steroid classes. | nih.gov |

Application of Stable Isotope-Coded Derivatizing Reagents

An advanced derivatization strategy is isotope-coded derivatization (ICD). nih.gov This approach offers an alternative to using a limited supply of expensive, pre-labeled internal standards like this compound. In an ICD workflow, the sample is derivatized with a naturally abundant ('light') version of the reagent, while a standard solution or a separate aliquot of the sample is derivatized with an isotopically labeled ('heavy') version of the same reagent. rsc.orgnih.gov

For example, a hydroxyl-containing steroid in a urine sample can be derivatized with 4-(dimethylamino)-benzoic acid (DMBA), while a standard is derivatized with its deuterium-labeled analogue, D4-DMBA. rsc.orgresearchgate.net The two are then mixed prior to LC-MS analysis. The light and heavy derivatives co-elute but are distinguished by the mass spectrometer based on their mass difference. The ratio of the heavy to light peak areas allows for precise quantification, as the heavy-labeled derivative serves as an ideal internal standard, correcting for matrix effects and variations in ionization efficiency. rsc.orgnih.gov This technique improves quantitative accuracy and can be applied to profile a wide range of metabolites simultaneously, even when specific labeled standards for each analyte are not available. nih.govdntb.gov.ua

Research Applications in Steroid Metabolism and Biochemical Pathway Elucidation

Elucidation of Estradiol (B170435) Metabolic Pathways

Estradiol, the primary female sex hormone, undergoes extensive metabolism, primarily in the liver, leading to a variety of metabolites with different biological activities. nih.gov The main oxidative pathways involve hydroxylation at the C2 and C4 positions, catalyzed by cytochrome P450 (CYP) enzymes, followed by O-methylation. 3-O-Methyl Estradiol-d3 is instrumental in tracing and quantifying the products of these pathways.

O-methylation is a critical step in the metabolism of catechol estrogens, the products of estradiol hydroxylation. aacrjournals.org This reaction is primarily catalyzed by the enzyme Catechol-O-methyltransferase (COMT). aacrjournals.orgpan.olsztyn.pl The use of deuterated standards like this compound allows researchers to meticulously track the efficiency and dynamics of this methylation process.

COMT plays a crucial protective role by converting potentially harmful catechol estrogens into their less reactive methoxy (B1213986) derivatives. aacrjournals.orgpan.olsztyn.pl For instance, COMT catalyzes the methylation of 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol (B23129) to 2-methoxyestradiol (B1684026) and 4-methoxyestradiol, respectively. researchgate.net This process is considered a key detoxification pathway. bslonline.org Studies have shown that variations in COMT activity, due to genetic polymorphisms, can influence an individual's risk for developing certain hormone-dependent cancers. pan.olsztyn.pl The use of this compound in quantitative assays helps in assessing the impact of these genetic variations on estradiol metabolism.

Understanding the kinetics and substrate preferences of COMT is vital for predicting the metabolic fate of estradiol. Research has demonstrated that COMT exhibits different affinities for various catechol substrates. oup.com By employing stable isotope dilution analysis with standards like this compound, researchers can accurately determine key kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) for the methylation of different catechol estrogens. nih.govnih.gov This allows for a detailed characterization of the enzyme's function and its interaction with various substrates.

| Enzyme | Substrate | Kinetic Parameter | Value |

| COMT | 2-hydroxyestradiol | Km | ~2-5 µM |

| COMT | 4-hydroxyestradiol | Km | Lower than 2-hydroxyestradiol |

Note: This table presents generalized kinetic data. Specific values can vary based on experimental conditions. The lower Km for 4-hydroxyestradiol suggests a higher affinity of COMT for this substrate compared to 2-hydroxyestradiol. oup.com

Role of Catechol-O-Methyltransferase (COMT) in Estradiol Metabolism

Studies of Catechol Estrogen Formation and Detoxification Mechanisms

The formation of catechol estrogens is a significant branch of estradiol metabolism. bslonline.org These metabolites can be further oxidized to form quinones, which are highly reactive and can damage DNA, potentially leading to cancer initiation. aacrjournals.orgbslonline.org Therefore, the detoxification of catechol estrogens is a critical process. Besides O-methylation by COMT, another important detoxification route is conjugation with glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs). acs.orgacs.org The absence or reduced activity of these enzymes can lead to an accumulation of harmful catechol estrogen quinones. mdpi.com Isotope-labeled standards are essential in studies that aim to quantify the balance between the formation of catechol estrogens and their subsequent detoxification. mdpi.com

Analysis of Hydroxylation and Conjugation Pathways of Estradiol

Estradiol and its metabolites can also undergo conjugation reactions, such as sulfation and glucuronidation, which increase their water solubility and facilitate their excretion. nih.gov These reactions are catalyzed by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), respectively. Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are used to analyze the complex profiles of these conjugated metabolites. nih.govresearchgate.net The use of deuterated internal standards, including derivatives of 3-O-Methyl Estradiol, is crucial for achieving the high accuracy and sensitivity required for these analyses. mdpi.comsciex.com

Quantitative Analysis of Endogenous and Exogenous Steroid Metabolites

Accurate measurement of steroid hormone levels and their metabolites in biological fluids is essential for diagnosing and monitoring various endocrine disorders and for research into hormone-dependent diseases. sigmaaldrich.commdpi.com Isotope dilution mass spectrometry, which relies on stable isotope-labeled internal standards like this compound, is considered the gold standard for this purpose due to its high specificity and accuracy. jcrpe.orgcapes.gov.br This technique allows for the simultaneous quantification of a wide range of steroid metabolites, providing a comprehensive picture of an individual's steroid profile. sigmaaldrich.comnih.gov

| Analytical Technique | Application | Role of this compound |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Simultaneous measurement of multiple estrogen metabolites in urine and plasma. nih.govbiorxiv.org | Internal standard for accurate quantification. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of steroid profiles after derivatization. jcrpe.org | Internal standard for recovery and quantification. |

| Isotope Dilution Analysis | High-accuracy quantification of steroid hormones. jcrpe.orgcapes.gov.br | Provides a reference for precise measurement. |

Comprehensive Measurement of Steroid Metabolomes in Biological Matrices

The simultaneous quantification of numerous steroid metabolites in biological samples like serum, plasma, and urine provides a detailed snapshot of an individual's endocrine status. nih.govnih.gov This comprehensive analysis is achieved using powerful analytical methods, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgfarmaciajournal.com These methods are favored over traditional immunoassays, which can lack the necessary specificity and accuracy, especially at the low concentrations typical of many estrogens. nih.goveneuro.orgnih.gov

In these sophisticated LC-MS/MS assays, this compound serves as an ideal internal standard. An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to a sample before processing. lgcstandards.com Because this compound is structurally almost identical to its non-deuterated counterpart, it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, its increased mass, due to the presence of three deuterium (B1214612) (d3) atoms, allows it to be distinguished by the mass spectrometer. This stable isotope dilution (SID) methodology is now considered the 'gold-standard' for quantifying estrogens and their metabolites. nih.gov

Researchers have developed methods capable of measuring a wide array of steroids simultaneously. For example, a single LC-MS/MS method was developed to determine 75 different endogenous and exogenous estrogens in human urine, serum, and breast milk, highlighting the power of this approach for comprehensive exposure and risk assessment. acs.org Such multi-analyte methods rely on a panel of isotope-labeled internal standards, including estrogen standards like this compound, to ensure accurate quantification across a broad spectrum of compounds. sigmaaldrich.comnih.gov

Table 1: Examples of Steroid Panels Quantified Using LC-MS/MS with Isotope-Labeled Internal Standards This table is illustrative and compiles data from multiple sources to show the breadth of analytes measured in steroid metabolomics.

| Steroid Class | Example Analytes Quantified | Biological Matrix | Reference |

|---|---|---|---|

| Estrogens | Estrone (B1671321) (E1), Estradiol (E2), Estriol (E3), 2-Hydroxyestradiol, 4-Methoxyestradiol | Serum, Plasma, Urine, Brain Tissue | eneuro.orgoup.com |

| Androgens | Testosterone (B1683101), Dihydrotestosterone (DHT), Androstenedione, DHEA | Serum, Saliva | zrtlab.com |

| Progestogens | Progesterone, Pregnenolone, 17-OH Progesterone | Urine, Serum | oak.go.krnih.gov |

| Corticosteroids | Cortisol, Cortisone, Aldosterone, 11-Deoxycortisol | Urine, Serum, Plasma | nih.govsciex.com |

Compensation for Matrix Effects and Sample Processing Variability Using Deuterated Standards

A significant challenge in bioanalysis is the "matrix effect," where components of a biological sample (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to signal suppression or enhancement. musechem.com This can severely compromise the accuracy of quantification. nih.gov Furthermore, analyte can be lost at various stages of sample preparation, from extraction to concentration. musechem.com

The use of a stable isotope-labeled (SIL) internal standard like this compound is the most effective strategy to overcome these challenges. lgcstandards.comresearcher.life The standard is added to the sample at the very beginning of the analytical workflow. lgcstandards.com Consequently, it is subjected to the exact same processing steps and matrix environment as the endogenous analyte. Any signal suppression or enhancement experienced by the analyte will be mirrored by the SIL internal standard. Similarly, any physical loss during sample handling will affect both the analyte and the standard proportionally. musechem.com By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively cancelled out, enabling highly accurate and precise quantification. lgcstandards.com

For this compensation to be effective, it is critical that the SIL internal standard co-elutes, or separates at the same time, as the analyte during the chromatography step. The slight difference in physicochemical properties due to deuterium labeling can sometimes cause a small shift in retention time, which must be accounted for during method development. nih.gov Nevertheless, the use of a dedicated SIL internal standard for each analyte is the recommended best practice for rugged and reliable bioanalytical methods. lgcstandards.com

Investigation of Enzyme Activity and Inhibition in Steroid Metabolism

Beyond simple quantification, this compound is a tool for functional studies of the enzymes that drive steroid metabolism. By accurately measuring the conversion of substrates to products, researchers can probe enzyme activity and assess the impact of potential drug candidates. oak.go.kr

Monitoring Metabolic Transformations in in vitro and ex vivo Systems

To study the function of specific enzymes, scientists use simplified biological systems like isolated liver microsomes (which contain many drug-metabolizing enzymes), cultured cells, or tissue homogenates. nih.govnih.gov In these in vitro (in glassware) or ex vivo (from live tissue) experiments, a substrate hormone, such as estradiol, is added to the system. Over time, the enzyme metabolizes the estradiol into other compounds.

For example, to study the oxidative metabolism of estradiol, unlabeled and deuterated versions of the hormone can be incubated with human liver microsomes. nih.govresearchgate.net Using LC-MS/MS, researchers can then track the disappearance of the starting material and the appearance of various metabolites. The use of a deuterated internal standard is crucial in these experiments to distinguish the true metabolites from any interfering compounds in the complex biological matrix and to ensure accurate quantification of the reaction products. nih.gov This allows for the precise determination of enzyme kinetics, providing valuable information about the efficiency and capacity of specific metabolic pathways. nih.gov

Impact of Enzyme Modulators and Inhibitors on Estradiol Biotransformation

A critical application of these in vitro assays is the screening and characterization of enzyme inhibitors. Many drugs can interfere with steroid metabolism, and conversely, new therapies are often designed to specifically block certain enzymes. For instance, aromatase inhibitors are a cornerstone of treatment for certain types of breast cancer. oup.com

LC-MS/MS-based assays are used to screen for potential inhibitors of key steroid-metabolizing enzymes like 5α-reductase or aromatase. zrtlab.comnih.gov In a typical assay, the enzyme, its substrate (e.g., testosterone for 5α-reductase), and a potential inhibitor are incubated together. nih.govresearchgate.net The rate of product formation (e.g., dihydrotestosterone) is then measured by LC-MS/MS, with a deuterated internal standard used for accurate quantification. nih.gov A reduction in product formation in the presence of the test compound indicates inhibition.

By testing a range of inhibitor concentrations, researchers can determine the compound's potency, often expressed as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity). This information is vital for drug development and for understanding potential drug-hormone interactions. nih.gov For example, studies have successfully used this approach to quantify the inhibitory activity of various natural and synthetic compounds, identifying promising new candidates for drug development. nih.govmedchemexpress.com

Method Validation and Quality Control in Bioanalytical Research Utilizing 3 O Methyl Estradiol D3

Assessment of Precision, Accuracy, and Reproducibility in Quantitative Assays

The cornerstone of any quantitative bioanalytical method validation is the rigorous assessment of its precision, accuracy, and reproducibility. researchgate.netresearchgate.net Precision refers to the closeness of repeated measurements, typically expressed as the coefficient of variation (CV%), while accuracy reflects how close a measured value is to the true value, often expressed as percent bias. researchgate.netfda.gov Reproducibility assesses the consistency of results across different experimental conditions, such as different days or analysts. researchgate.net

The use of a stable isotope-labeled internal standard like 3-O-Methyl Estradiol-d3 is fundamental to achieving high levels of precision and accuracy in LC-MS/MS assays. veeprho.com Because the internal standard is added to the sample at the beginning of the workflow, it experiences the same procedural variations as the endogenous analyte, including extraction inefficiencies, matrix effects, and fluctuations in instrument response. sigmaaldrich.com By calculating the ratio of the analyte response to the internal standard response, these variations are effectively normalized, leading to highly reliable and reproducible data. longdom.org

Validation studies for steroid hormone assays consistently demonstrate excellent performance when using deuterated internal standards. For instance, methods for the simultaneous analysis of multiple steroids report intra- and inter-assay CVs well below 15%, which is a common acceptance criterion in bioanalytical method validation guidelines. longdom.orgfrontiersin.orgmdpi.com Accuracy values are typically within ±15% of the nominal concentration. researchgate.netresearchgate.net A study on the simultaneous determination of five steroid hormones showed precision was less than 15% and recovery ranged from 93% to 120%. longdom.org Similarly, a method for nine steroid hormones in serum reported accuracy between 98%-126% with intra-assay CVs below 15% and inter-assay CVs below 11%. frontiersin.org

The data below, compiled from various steroid hormone assays utilizing isotope dilution LC-MS/MS, illustrates the typical performance characteristics achieved.

| Analyte | Matrix | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Accuracy (Bias %) | Reference |

|---|---|---|---|---|---|

| Multiple Steroids | Serum | <15% | <15% | -7% to +20% | longdom.org |

| Estradiol (B170435) (E2) | Serum | <15% | <11% | -2% to +26% | frontiersin.org |

| Testosterone (B1683101) | Plasma | <6.3% | <8.6% | <8.6% | researchgate.net |

| Multiple Steroids | Saliva | <8.1% | <15% | N/A (Recovery 82-114%) | mdpi.com |

| Multiple Steroids | Serum | <2.7% | <1.3% | N/A (High agreement with CRMs) | researchgate.net |

Determination of Analytical Sensitivity and Lower Limits of Quantification (LLOQ)

Analytical sensitivity is a critical parameter for assays measuring steroid hormones, as their concentrations can be extremely low, particularly in certain populations like post-menopausal women, men, and children. nih.govoup.com The sensitivity of a bioanalytical method is defined by its Lower Limit of Quantification (LLOQ), which is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. researchgate.net

The use of this compound and other deuterated standards in conjunction with modern tandem mass spectrometers allows for the development of ultra-sensitive methods. nih.govoup.com Techniques such as atmospheric pressure photoionization (APPI) and electrospray ionization (ESI), combined with optimized sample extraction and chromatographic separation, contribute to achieving low LLOQs. nih.gov For some estrogens, derivatization with reagents like dansyl chloride can further enhance sensitivity, although modern instruments often make this step unnecessary. nih.govnih.govresearchgate.net

Numerous studies have reported impressive LLOQs for various steroid hormones using isotope dilution LC-MS/MS. For example, methods for estradiol have achieved LLOQs in the low picogram per milliliter (pg/mL) range, which is essential for accurate clinical assessment. nih.govfrontiersin.org A multi-steroid profile was developed with a low limit of quantification of 0.05 nmol/L for 17-hydroxyprogesterone. researchgate.net The use of larger sample volumes can also improve detection limits significantly. nih.gov

The following table summarizes LLOQ values from several published LC-MS/MS methods for steroid hormones, showcasing the high sensitivity attainable with these techniques.

| Analyte(s) | Matrix | LLOQ | Instrumentation | Reference |

|---|---|---|---|---|

| Estradiol (E2) | Serum | 1-2 pg/mL | API-5000 MS/MS | nih.gov |

| Estrone (B1671321) (E1) & Estradiol (E2) | Serum | 0.005 ng/mL (5 pg/mL) | LC-MS/MS | frontiersin.org |

| Multiple Steroids | Serum | 10 - 400 pg/mL | LC-MS/MS | medrxiv.org |

| Testosterone | Plasma | 0.125 nM (~36 pg/mL) | Q Exactive Focus HRMS | lcms.cz |

| Nine Steroid Hormones | Saliva | 24 - 680 pg/mL | LC-MS/MS | mdpi.com |

| 17-hydroxyprogesterone | Serum | <0.5 ng/mL | LC-MS/MS | longdom.org |

Evaluation of Interferences and Specificity in Complex Biological Matrices

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. fda.gov Biological matrices such as serum, plasma, and tissue are incredibly complex, containing numerous compounds like proteins, lipids, and other endogenous steroids that can potentially interfere with the analysis. nih.govchromatographyonline.com These interferences, collectively known as matrix effects, can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.

One of the primary advantages of using a stable isotope-labeled internal standard like this compound is its ability to compensate for matrix effects. sigmaaldrich.com Since the internal standard co-elutes with the analyte and has nearly identical ionization efficiency, any signal suppression or enhancement it experiences will be proportional to that affecting the analyte. nih.gov This ensures that the ratio of analyte to internal standard remains constant, thereby providing an accurate measurement despite matrix interferences. longdom.org

Furthermore, the high selectivity of tandem mass spectrometry itself contributes significantly to specificity. The use of multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a specific product ion, provides two levels of mass-based specificity. nih.gov This, combined with the characteristic chromatographic retention time, provides a high degree of confidence in the identity of the analyte. nih.gov This is a marked improvement over immunoassays, which are often plagued by cross-reactivity with structurally similar steroids, leading to falsely elevated results. nih.govnih.gov Researchers have noted that while ion suppression can be a challenge, its occurrence is rare in well-developed methods that utilize deuterated internal standards and effective sample cleanup steps like online solid-phase extraction (SPE). nih.gov

Role in Establishing Reference Measurement Procedures for Steroid Hormones

A Reference Measurement Procedure (RMP) is a method of the highest metrological order, designed to produce results that are accurate, traceable to the International System of Units (SI), and can be used to assign certified values to reference materials. researchgate.netcdc.gov These RMPs are crucial for the standardization of clinical laboratory tests, ensuring that results are comparable across different laboratories and methods over time. researchgate.netcdc.gov

Isotope dilution mass spectrometry is the foundation for the development of RMPs for steroid hormones. researchgate.netresearchgate.net The use of an isotopically labeled internal standard, such as Estradiol-d3 for an Estradiol RMP, is a core component of this approach. researchgate.net Organizations like the Centers for Disease Control and Prevention (CDC) have established Hormone Standardization Programs (HoSt) that use LC-MS/MS-based RMPs to certify the accuracy of testosterone and estradiol tests used in clinical and research settings. cdc.gov

By using this compound or similar labeled standards, these RMPs achieve the highest level of accuracy and precision. veeprho.comresearchgate.net The procedure involves adding a known amount of the labeled standard to a serum sample, performing extraction and analysis, and determining the analyte concentration from the measured isotope ratio. researchgate.netresearchgate.net The accuracy of these methods is validated by analyzing Certified Reference Materials (CRMs) and through recovery studies. researchgate.net The development of a well-characterized LC-MS/MS method for serum estradiol, demonstrating good accuracy, precision, and low susceptibility to interferences, qualifies it as an RMP that can serve as a higher-order standard for establishing measurement traceability. researchgate.net This ultimately leads to improved diagnosis and treatment of hormone-related disorders. cdc.gov

Q & A

Basic Research Questions

Q. How can 3-O-Methyl Estradiol-d3 be reliably quantified in biological matrices?

- Methodology : Use gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) with deuterated internal standards (e.g., Estradiol-D3) for isotopic dilution. Optimize chromatographic conditions (e.g., column type, temperature gradient) to separate the compound from endogenous estrogens. Validate the method via calibration curves, limit of detection (LOD), and precision/recovery tests using spiked plasma or tissue homogenates .

Q. What are the primary applications of this compound in estrogen receptor studies?

- Methodology : Employ radiolabeled or fluorescently tagged derivatives of this compound to track receptor binding kinetics. Use competitive binding assays with wild-type vs. mutant estrogen receptors (ERα/ERβ) to assess specificity. Include controls with unlabeled estradiol to validate isotopic interference .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to prevent dermal exposure. Store the compound in airtight, light-resistant containers at -20°C. Dispose of waste via licensed chemical disposal services to avoid environmental contamination .

Advanced Research Questions

Q. How does deuteration at the 3-O-methyl position affect the metabolic stability of estradiol derivatives?

- Methodology : Compare pharmacokinetic profiles (e.g., half-life, clearance) of this compound vs. non-deuterated analogs in in vitro hepatic microsomal assays. Use high-resolution mass spectrometry (HRMS) to identify metabolites and quantify isotopic effects on CYP450-mediated oxidation .

Q. How can contradictory data on the estrogenic activity of this compound be resolved?

- Methodology : Conduct meta-analysis of published studies to identify variables (e.g., cell line specificity, ligand concentration). Replicate experiments under standardized conditions (e.g., MCF-7 cells, 10 nM–1 µM dose range) while controlling for serum-free media and ER expression levels. Apply statistical models (ANOVA, Bayesian inference) to assess reproducibility .

Q. What experimental designs are optimal for studying the isotopic purity of this compound in tracer studies?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) to confirm deuteration efficiency (>98% purity). Cross-validate with liquid chromatography (LC)-MS to detect non-deuterated impurities. Include stability tests under physiological pH and temperature to ensure isotopic integrity during long-term assays .

Q. How does this compound compare to other deuterated estrogens in modulating non-genomic ER signaling pathways?

- Methodology : Use time-resolved fluorescence resonance energy transfer (TR-FRET) assays to measure rapid ER-membrane interactions. Pair with siRNA knockdown of GPER (G protein-coupled estrogen receptor) to isolate pathway-specific effects. Normalize data to non-deuterated controls to quantify kinetic differences .

Data Presentation and Validation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.